molecular formula C22H27N3O2 B6525807 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea CAS No. 942841-06-7

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea

Cat. No.: B6525807
CAS No.: 942841-06-7
M. Wt: 365.5 g/mol
InChI Key: MVMRTLLFEHQJGW-UHFFFAOYSA-N
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Description

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a cyclohexylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of diphenylamine derivatives.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkyl halides.

    Formation of the Cyclohexylurea Structure: The final step involves the reaction of the intermediate with cyclohexyl isocyanate under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbazole moiety, potentially leading to the formation of dihydrocarbazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrocarbazole derivatives.

    Substitution: Introduction of various functional groups at the carbazole nitrogen.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound may find applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea involves its interaction with specific molecular targets. The carbazole moiety may interact with electron-rich or electron-deficient sites, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The cyclohexylurea structure may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl:

    4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl:

Uniqueness

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea is unique due to its combination of a carbazole moiety, a hydroxypropyl group, and a cyclohexylurea structure

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-17(14-23-22(27)24-16-8-2-1-3-9-16)15-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h4-7,10-13,16-17,26H,1-3,8-9,14-15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMRTLLFEHQJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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